Terbutaline-d9

Description

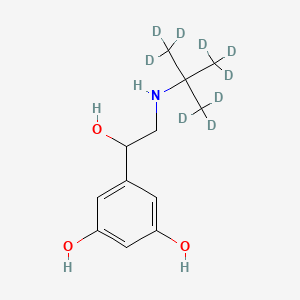

Structure

3D Structure

Properties

IUPAC Name |

5-[2-[[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]amino]-1-hydroxyethyl]benzene-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO3/c1-12(2,3)13-7-11(16)8-4-9(14)6-10(15)5-8/h4-6,11,13-16H,7H2,1-3H3/i1D3,2D3,3D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWTYSIMOBUGWOL-GQALSZNTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NCC(C1=CC(=CC(=C1)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C(C([2H])([2H])[2H])(C([2H])([2H])[2H])NCC(C1=CC(=CC(=C1)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80662201 | |

| Record name | 5-(1-Hydroxy-2-{[2-(~2~H_3_)methyl(~2~H_6_)propan-2-yl]amino}ethyl)benzene-1,3-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80662201 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1189658-09-0 | |

| Record name | 5-(1-Hydroxy-2-{[2-(~2~H_3_)methyl(~2~H_6_)propan-2-yl]amino}ethyl)benzene-1,3-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80662201 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

What is Terbutaline-d9 and its chemical properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Terbutaline-d9 is the deuterated analog of Terbutaline, a selective β2-adrenergic receptor agonist. Due to its isotopic labeling, this compound serves as an invaluable internal standard for the quantitative analysis of Terbutaline in biological matrices and pharmaceutical formulations.[1][2] Its near-identical chemical and physical properties to the parent drug, combined with its distinct mass spectrometric signature, make it the gold standard for pharmacokinetic, metabolic, and quality control studies involving Terbutaline. This guide provides an in-depth overview of the chemical properties, synthesis, analytical methodologies, and mechanism of action of this compound.

Chemical and Physical Properties

This compound shares most of its physicochemical properties with Terbutaline, with the primary difference being its increased molecular weight due to the presence of nine deuterium atoms. This isotopic substitution has a minimal effect on its biological activity but provides a clear mass shift for mass spectrometry-based detection.[3]

Table 1: Chemical and Physical Properties of this compound and Terbutaline

| Property | This compound | Terbutaline |

| IUPAC Name | 5-[2-(tert-butyl-d9-amino)-1-hydroxyethyl]benzene-1,3-diol | 5-[2-(tert-butylamino)-1-hydroxyethyl]benzene-1,3-diol |

| Synonyms | 2-tert-Butylamino-d9-1-(3,5-dihydroxyphenyl)ethanol | Brethine, Bricanyl |

| CAS Number | 1189658-09-0[4][5] | 23031-25-6 |

| Molecular Formula | C₁₂H₁₀D₉NO₃[4][5] | C₁₂H₁₉NO₃ |

| Molecular Weight | 234.34 g/mol [4][5] | 225.28 g/mol [6] |

| Appearance | Tan to Light Brown Solid[5] | Solid[6] |

| Melting Point | 99-102°C | 119-122 °C[6] |

| Solubility | DMSO (Slightly), Ethanol (Slightly), Methanol (Slightly) | 1 g/1.5 mL in water[6] |

| pKa (Strongest Acidic) | Not explicitly available, expected to be similar to Terbutaline | 8.86[7] |

| pKa (Strongest Basic) | Not explicitly available, expected to be similar to Terbutaline | 9.76[7] |

| LogP | Not explicitly available, expected to be similar to Terbutaline | 0.9[6] |

Synthesis

The synthesis of this compound involves a multi-step process that parallels the synthesis of Terbutaline, with the introduction of deuterium atoms at the tert-butyl group. A representative synthetic route is outlined below, based on established methods for the synthesis of Terbutaline.

Representative Synthetic Protocol

A common route for synthesizing the core structure of Terbutaline involves the reaction of 3,5-dibenzyloxyacetophenone with a brominating agent, followed by reaction with an appropriately deuterated N-benzyl-N-tert-butylamine. The final step involves debenzylation to yield this compound.

Step 1: Bromination of 3,5-Dibenzyloxyacetophenone 3,5-Dibenzyloxyacetophenone is brominated to form 2-bromo-1-(3,5-dibenzyloxyphenyl)ethan-1-one. This reaction is typically carried out using a brominating agent like dibromohydantoin in a suitable solvent such as ethyl acetate, often with an acid catalyst.

Step 2: Amination with Deuterated N-benzyl-N-tert-butylamine The resulting bromoacetophenone derivative is then reacted with N-benzyl-N-(tert-butyl-d9)amine. This introduces the deuterated tert-butylamino group to the molecule.

Step 3: Reduction of the Ketone The ketone group is reduced to a hydroxyl group, commonly using a reducing agent such as sodium borohydride.

Step 4: Deprotection (Debenzylation) The benzyl protecting groups on the hydroxyls of the phenyl ring are removed. This is typically achieved through catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst. This final step yields this compound.

Mechanism of Action: β2-Adrenergic Signaling Pathway

Terbutaline, and by extension this compound, exerts its therapeutic effect through its action as a selective β2-adrenergic receptor agonist.[8] These receptors are predominantly found on the smooth muscle cells of the airways.

Upon binding to the β2-adrenergic receptor, Terbutaline initiates a signaling cascade:

-

Receptor Activation: The binding of Terbutaline to the β2-adrenergic receptor causes a conformational change in the receptor.

-

G-Protein Activation: This conformational change activates a stimulatory G-protein (Gs).

-

Adenylyl Cyclase Activation: The activated Gs-protein then stimulates the enzyme adenylyl cyclase.

-

cAMP Production: Adenylyl cyclase catalyzes the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP).[8]

-

Protein Kinase A (PKA) Activation: The increase in intracellular cAMP levels leads to the activation of protein kinase A (PKA).[8]

-

Smooth Muscle Relaxation: Activated PKA phosphorylates various intracellular proteins, which ultimately leads to a decrease in intracellular calcium concentrations and the relaxation of airway smooth muscle, resulting in bronchodilation.[8]

Caption: Signaling pathway of this compound.

Experimental Protocols

The primary application of this compound is as an internal standard in the quantitative analysis of Terbutaline. Below is a representative experimental protocol for the analysis of Terbutaline in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a common and highly sensitive method.

Quantitative Analysis of Terbutaline in Human Plasma by LC-MS/MS

1. Materials and Reagents

-

Terbutaline reference standard

-

This compound (internal standard)

-

Human plasma (blank)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Formic acid (LC-MS grade)

-

Water (LC-MS grade)

-

Solid-phase extraction (SPE) cartridges (e.g., C18)

2. Preparation of Standard and Quality Control (QC) Samples

-

Prepare stock solutions of Terbutaline and this compound in methanol.

-

Prepare working standard solutions of Terbutaline by serial dilution of the stock solution with a mixture of water and methanol.

-

Prepare calibration standards by spiking blank human plasma with the working standard solutions to achieve a concentration range (e.g., 0.05 to 10 ng/mL).

-

Prepare QC samples at low, medium, and high concentrations in the same manner.

-

Add a fixed concentration of the this compound internal standard solution to all calibration standards and QC samples.

3. Sample Preparation (Solid-Phase Extraction)

-

Condition the SPE cartridges with methanol followed by water.

-

Load the plasma samples (spiked with internal standard) onto the SPE cartridges.

-

Wash the cartridges with a low-organic solvent mixture to remove interferences.

-

Elute the analyte and internal standard with a high-organic solvent mixture (e.g., methanol or acetonitrile).

-

Evaporate the eluate to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

4. LC-MS/MS Analysis

-

Liquid Chromatography (LC) Conditions:

-

Column: C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 3.5 µm).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A suitable gradient to separate Terbutaline from endogenous plasma components.

-

Flow Rate: e.g., 0.4 mL/min.

-

Injection Volume: e.g., 10 µL.

-

-

Mass Spectrometry (MS/MS) Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), positive mode.

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

Terbutaline: e.g., m/z 226.1 -> 152.1

-

This compound: e.g., m/z 235.2 -> 161.2

-

-

Optimize other MS parameters such as collision energy and declustering potential for maximum sensitivity.

-

5. Data Analysis

-

Integrate the peak areas for both Terbutaline and this compound.

-

Calculate the peak area ratio of Terbutaline to this compound.

-

Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

-

Determine the concentration of Terbutaline in the QC and unknown samples by interpolating their peak area ratios from the calibration curve.

Caption: Workflow for quantitative analysis.

Conclusion

This compound is an essential tool for researchers and professionals in the fields of pharmacology, toxicology, and pharmaceutical analysis. Its use as an internal standard ensures the accuracy and reliability of quantitative methods for Terbutaline. A thorough understanding of its chemical properties, synthesis, and analytical applications, as outlined in this guide, is crucial for its effective implementation in a laboratory setting. The well-characterized mechanism of action of its non-deuterated counterpart provides a solid foundation for its application in pharmacological research.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. Synthetic Intermediates for Deuterated Pharmaceuticals | CK Isotopes [ckisotopes.com]

- 4. Computation and NMR crystallography of terbutaline sulfate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. scbt.com [scbt.com]

- 6. Terbutaline | C12H19NO3 | CID 5403 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. go.drugbank.com [go.drugbank.com]

- 8. Quantitative determination of terbutaline and orciprenaline in human plasma by gas chromatography/negative ion chemical ionization/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Terbutaline-d9: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Terbutaline-d9, a deuterated analog of the β2-adrenergic receptor agonist, Terbutaline. This document outlines its chemical properties, mechanism of action, and applications in research and development, with a focus on its use as an internal standard in analytical assays.

Core Compound Details

This compound is a stable isotope-labeled version of Terbutaline, where nine hydrogen atoms have been replaced by deuterium. This isotopic labeling makes it an ideal internal standard for mass spectrometry-based quantification of Terbutaline in biological matrices, as it is chemically identical to the analyte but has a distinct mass.

| Parameter | Value |

| CAS Number | 1189658-09-0[1][2] |

| Molecular Formula | C₁₂H₁₀D₉NO₃[1][2] |

| Molecular Weight | 234.34 g/mol [1][2] |

| Synonyms | 2-tert-Butylamino-d9-1-(3,5-dihydroxyphenyl)ethanol[1][3] |

Mechanism of Action: β2-Adrenergic Receptor Signaling

Terbutaline acts as a selective agonist for β2-adrenergic receptors, which are predominantly found in the smooth muscle of the airways, uterus, and vasculature. The canonical signaling pathway is initiated by the binding of Terbutaline to the β2-adrenergic receptor, a G protein-coupled receptor (GPCR). This binding event triggers a conformational change in the receptor, leading to the activation of the associated heterotrimeric G protein, Gs.

The activated α subunit of the Gs protein (Gαs) dissociates from the βγ subunits and stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP)[1]. The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA)[1]. PKA then phosphorylates various downstream targets, ultimately resulting in the relaxation of smooth muscle cells[1].

In addition to the canonical pathway, β2-adrenergic receptors can also signal through G protein-independent pathways involving β-arrestin.

Below is a diagram illustrating the canonical β2-adrenergic receptor signaling pathway activated by Terbutaline.

Pharmacokinetic Properties of Terbutaline

While specific pharmacokinetic data for this compound is not extensively published, it is expected to have similar properties to the non-deuterated form. The following table summarizes key pharmacokinetic parameters for Terbutaline.

| Parameter | Oral Administration | Subcutaneous Administration |

| Bioavailability | 14-15%[4] | - |

| Time to Peak Concentration (Tmax) | 1.5 - 2 hours[4][5] | ~20 minutes[6] |

| Peak Plasma Concentration (Cmax) | 8.3 - 8.6 ng/mL (5 mg dose)[4] | 5.2 - 9.6 ng/mL (0.25 - 0.5 mg dose)[4][6] |

| Elimination Half-life | ~3.4 hours[4][5] | ~2.9 - 5.7 hours[5][6] |

| Volume of Distribution | 1.6 L/kg[4] | - |

| Clearance | 3.0 mL/min/kg[4] | - |

| Primary Route of Elimination | Urine (as unchanged drug and sulfate conjugate)[4][5] | Urine (~60% as unchanged drug)[5][6] |

Experimental Protocols

Quantification of Terbutaline in Human Plasma using LC-MS/MS with this compound as an Internal Standard

This section outlines a general experimental workflow for the quantitative analysis of Terbutaline in human plasma, employing this compound as an internal standard to ensure accuracy and precision.

1. Sample Preparation (Solid-Phase Extraction)

-

Spike plasma samples, calibration standards, and quality control samples with a known concentration of this compound internal standard solution.

-

Condition a C18 solid-phase extraction (SPE) cartridge with methanol followed by water.

-

Load the plasma sample onto the SPE cartridge.

-

Wash the cartridge with a weak organic solvent to remove interferences.

-

Elute Terbutaline and this compound from the cartridge with an appropriate organic solvent (e.g., methanol).

-

Evaporate the eluate to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

2. LC-MS/MS Analysis

-

Liquid Chromatography (LC):

-

Mass Spectrometry (MS/MS):

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

Detection Mode: Selected Reaction Monitoring (SRM).

-

SRM Transitions:

-

Terbutaline: m/z 226 → 151[8]

-

This compound (Internal Standard): m/z 235 → 160 (predicted)

-

-

3. Data Analysis

-

Construct a calibration curve by plotting the peak area ratio of Terbutaline to this compound against the concentration of the calibration standards.

-

Determine the concentration of Terbutaline in the unknown samples by interpolating their peak area ratios from the calibration curve.

Below is a workflow diagram for the quantification of Terbutaline using this compound as an internal standard.

References

- 1. droracle.ai [droracle.ai]

- 2. β2-receptor agonists salbutamol and terbutaline attenuated cytokine production by suppressing ERK pathway through cAMP in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Molecular Mechanisms Underlying β-Adrenergic Receptor-Mediated Cross-Talk between Sympathetic Neurons and Immune Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. go.drugbank.com [go.drugbank.com]

- 5. medcentral.com [medcentral.com]

- 6. Terbutaline: Package Insert / Prescribing Information [drugs.com]

- 7. japsonline.com [japsonline.com]

- 8. [Rapid analysis of terbutaline by combined solid phase extraction/liquid chromatography tandem mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Characterization of Terbutaline-d9

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the synthesis and characterization of Terbutaline-d9, a deuterated isotopologue of the β2-adrenergic receptor agonist, Terbutaline. Due to its properties, this compound serves as an ideal internal standard for quantitative bioanalytical assays, such as those employing mass spectrometry.[1] The incorporation of nine deuterium atoms on the tert-butyl group provides a significant mass shift from the parent compound, ensuring clear differentiation in mass spectrometric analyses without altering its fundamental chemical behavior.

Physicochemical and Isotopic Properties

The key properties of this compound are summarized below. The high isotopic and chemical purity make it a reliable standard for sensitive and accurate quantification of Terbutaline in various matrices.

| Property | Value | Reference(s) |

| Chemical Name | 2-(tert-Butylamino-d9)-1-(3,5-dihydroxyphenyl)ethanol | [2] |

| CAS Number | 1189658-09-0 | [2] |

| Molecular Formula | C₁₂H₁₀D₉NO₃ | [2] |

| Molecular Weight | 234.34 g/mol | [2] |

| Deuterium Incorporation | 9 Deuterium atoms on the tert-butyl group | [3][4] |

| Chemical Purity | ≥98% | [2] |

| Appearance | Tan Powder | [5] |

Synthesis of this compound

The synthesis of this compound is analogous to established routes for the non-deuterated parent compound, with the critical modification of using a deuterated source for the tert-butyl group. The most common and effective strategy involves the reaction of a protected bromoacetophenone intermediate with tert-butylamine-d9.

Synthesis Workflow Diagram

Caption: Proposed synthetic pathway for this compound.

Experimental Protocol: Synthesis

This protocol is based on established methods for analogous compounds.[6]

-

Step 1: Bromination of 3,5-Dibenzyloxyacetophenone.

-

Dissolve 3,5-dibenzyloxyacetophenone in a suitable solvent such as ethyl acetate.

-

Add a brominating agent (e.g., dibromohydantoin) and an acid catalyst (e.g., trifluoroacetic acid).

-

Stir the reaction mixture at room temperature, protected from light, for several hours until completion, as monitored by TLC.

-

Upon completion, filter the reaction mixture. The filtrate is washed with water, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield 2-bromo-1-(3,5-dibenzyloxyphenyl)ethanone.

-

-

Step 2: Condensation with tert-Butylamine-d9.

-

Dissolve the crude bromo-intermediate from Step 1 in an appropriate solvent like acetonitrile.

-

Add tert-butylamine-d9 to the solution.

-

Stir the mixture at room temperature. The reaction progress can be monitored by LC-MS.

-

Once the reaction is complete, the solvent is removed under vacuum to yield the crude ketone intermediate, 2-(tert-butylamino-d9)-1-(3,5-dibenzyloxyphenyl)ethanone.

-

-

Step 3: Reduction and Deprotection.

-

Dissolve the ketone intermediate in a solvent such as methanol or ethanol.

-

Transfer the solution to a hydrogenation vessel containing a palladium on carbon (Pd/C) catalyst.

-

Pressurize the vessel with hydrogen gas (H₂). This step simultaneously reduces the ketone to a hydroxyl group and removes the benzyl protecting groups via hydrogenolysis.

-

The reaction is stirred under H₂ pressure until the uptake of hydrogen ceases.

-

Filter the mixture through celite to remove the Pd/C catalyst, and concentrate the filtrate under reduced pressure.

-

The resulting crude product is purified by recrystallization or column chromatography to yield pure this compound.

-

Characterization of this compound

Comprehensive characterization is essential to confirm the identity, purity, and isotopic enrichment of the synthesized this compound. The primary analytical techniques employed are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Characterization Workflow Diagram

Caption: General workflow for the characterization of this compound.

Protocol 1: LC-MS/MS Analysis

This method is designed for the confirmation of molecular weight and structural integrity.

-

Sample Preparation:

-

Prepare a stock solution of this compound at 1 mg/mL in methanol.

-

Create a working solution by diluting the stock solution to approximately 1 µg/mL with a 50:50 mixture of water and acetonitrile.

-

-

Liquid Chromatography (LC) Conditions:

-

Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

-

-

Mass Spectrometry (MS) Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Analysis Mode: Selected Reaction Monitoring (SRM) or full scan MS/MS.

-

Precursor Ion (Q1): m/z 235.2 (for [M+H]⁺).

-

Product Ions (Q3): Monitor for expected fragments. A primary fragmentation pathway involves the neutral loss of deuterated isobutene (C₄D₈, mass ~64.1 Da), resulting in a major product ion.

-

Protocol 2: NMR Spectroscopy

NMR is used to confirm the molecular structure and the specific locations of deuterium labeling.

-

Sample Preparation:

-

¹H NMR Spectroscopy:

-

Acquire a standard one-dimensional proton NMR spectrum.

-

Expected Result: The spectrum should show signals corresponding to the aromatic protons and the protons on the ethanolamine backbone. Critically, the large singlet typically observed for the non-deuterated tert-butyl group (around 1.4 ppm) will be absent, confirming successful deuteration.

-

-

¹³C NMR Spectroscopy:

-

Acquire a standard one-dimensional carbon NMR spectrum with proton decoupling.

-

Expected Result: The spectrum will show signals for the aromatic and ethanolamine carbons. The signals corresponding to the tert-butyl carbons will be significantly altered. The quaternary carbon will appear as a multiplet with reduced intensity due to C-D coupling, and the signal for the nine equivalent methyl carbons will be replaced by a low-intensity multiplet, confirming the location of the deuterium labels.

-

Summary of Characterization Data

The following table summarizes the expected key data points from the characterization analyses.

| Analysis Technique | Parameter | Expected Result |

| LC-MS/MS (ESI+) | Precursor Ion [M+H]⁺ | m/z 235.2 |

| Major Product Ion | m/z ~171.1 (Resulting from neutral loss of C₄D₈) | |

| ¹H NMR | tert-Butyl Signal | Absent (confirms deuteration) |

| Aromatic/Aliphatic Signals | Present and consistent with the core structure of Terbutaline. | |

| ¹³C NMR | tert-Butyl C Signals | Quaternary and methyl carbon signals will be observed as low-intensity multiplets due to C-D coupling and the absence of protons, confirming the label position. |

References

- 1. Quantitative analysis of terbutaline by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. Terbutaline D9 | CAS No: 1189658-09-0 [aquigenbio.com]

- 4. cleanchemlab.com [cleanchemlab.com]

- 5. This compound | 1189658-09-0 [chemicalbook.com]

- 6. CN110698335A - Synthesis method of terbutaline intermediate - Google Patents [patents.google.com]

- 7. research.reading.ac.uk [research.reading.ac.uk]

- 8. sites.uclouvain.be [sites.uclouvain.be]

- 9. NMR Sample Preparation [nmr.chem.umn.edu]

- 10. How to make an NMR sample [chem.ch.huji.ac.il]

Terbutaline-d9 mechanism of action as a β2-adrenergic receptor agonist

An In-depth Technical Guide on the Mechanism of Action of Terbutaline-d9 as a β2-Adrenergic Receptor Agonist

Abstract

This technical guide provides a comprehensive overview of the mechanism of action for this compound, a deuterated isotopologue of the selective β2-adrenergic receptor (β2-AR) agonist, Terbutaline. While the deuteration serves primarily as a tool for analytical and pharmacokinetic studies, the core pharmacodynamic mechanism is identical to that of Terbutaline. This document details the canonical Gs-protein-coupled signaling cascade, presents quantitative pharmacological data, outlines detailed experimental protocols for studying its activity, and explores non-canonical and cell-specific signaling pathways.

Introduction to this compound

Terbutaline is a synthetic phenylethanolamine derivative that acts as a selective β2-adrenergic receptor agonist.[1] Its primary clinical applications are as a bronchodilator for the management of asthma and chronic obstructive pulmonary disease (COPD) and as a tocolytic agent to delay preterm labor.[2] The tertiary butyl group in its structure confers selectivity for the β2 receptor and, lacking a hydroxyl group at the 4th position of the benzene ring, it is less susceptible to metabolism by catechol-O-methyl transferase (COMT).[2]

This compound is a stable, deuterium-labeled version of Terbutaline. In drug development and research, deuterated compounds are invaluable as internal standards for quantitative analysis by mass spectrometry due to their near-identical physicochemical properties and receptor interaction profiles, but distinct mass-to-charge ratio. For the purposes of this guide, the mechanism of action of this compound at the molecular and cellular level is considered identical to that of unlabeled Terbutaline.

Core Mechanism of Action: The Gs-cAMP-PKA Signaling Pathway

The principal therapeutic effects of Terbutaline are mediated through the activation of the β2-adrenergic receptor, a G-protein-coupled receptor (GPCR).[3] This activation initiates a well-characterized intracellular signaling cascade.

-

Receptor Binding and G-Protein Activation: Terbutaline binds to the β2-AR on the surface of smooth muscle cells, particularly in the bronchioles.[4] This binding induces a conformational change in the receptor, which promotes the activation of an associated heterotrimeric Gs protein.[5] The Gαs subunit releases its bound guanosine diphosphate (GDP) and binds guanosine triphosphate (GTP), causing it to dissociate from the Gβγ dimer.[5]

-

Adenylyl Cyclase Activation and cAMP Production: The activated, GTP-bound Gαs subunit stimulates the membrane-bound enzyme adenylyl cyclase.[3][6] This enzyme catalyzes the conversion of adenosine triphosphate (ATP) to the second messenger cyclic adenosine monophosphate (cAMP).[3][4]

-

Protein Kinase A (PKA) Activation: The accumulation of intracellular cAMP leads to the activation of Protein Kinase A (PKA).[1][3] cAMP binds to the regulatory subunits of PKA, causing them to release the active catalytic subunits.

-

Downstream Effects and Smooth Muscle Relaxation: The active PKA catalytic subunits phosphorylate multiple intracellular target proteins, leading to smooth muscle relaxation through several mechanisms:[6][7]

-

Phosphorylation and inactivation of myosin light-chain kinase (MLCK), which is necessary for the phosphorylation of myosin and subsequent muscle contraction.[6][7]

-

Reduction of intracellular calcium (Ca²⁺) concentrations by promoting its sequestration into intracellular stores and reducing its entry into the cell.[1][3]

-

Activation of myosin light-chain phosphatase, which dephosphorylates myosin, further promoting relaxation.[6]

-

Opening of large-conductance calcium-activated potassium channels, which hyperpolarizes the cell membrane, also contributing to relaxation.[7]

-

The net result of this cascade is potent bronchodilation, which alleviates the symptoms of bronchospasm.[8][9]

Figure 1: The canonical β2-adrenergic receptor signaling pathway initiated by this compound.

Quantitative Pharmacology

The interaction of Terbutaline with the β2-AR has been quantified in various studies. The reported values for potency and efficacy can vary depending on the cell type, experimental conditions, and assay used.

| Parameter | Value | Receptor/System | Comments | Reference |

| IC₅₀ | 53 nM | β2-Adrenergic Receptor | Represents the concentration causing 50% inhibition in a competitive binding assay. | [10] |

| EC₅₀ | ~40 nM (10⁻⁷·⁴⁰ M) | β2-AR expressed in cells | Measured via changes in membrane potential in cells expressing β2-AR and CFTR. | [11] |

| EC₅₀ | ~117 nM (10⁻⁶·⁹³ M) | β2-AR co-expressed with BK2R | Co-expression of the Bradykinin B2 receptor shifted the dose-response curve. | [11] |

| EC₅₀ Range | 13.8 nM to 2.14 µM | Various | Highlights the variability of EC₅₀ values across different published studies and assays. | [11] |

Additional Signaling and Cellular Effects

Beyond the primary bronchodilatory pathway, Terbutaline's activation of β2-ARs can trigger other signaling events, particularly in immune cells.

Anti-Inflammatory Effects via ERK Pathway Inhibition

In macrophages, β2-AR agonists like Terbutaline have been shown to exert anti-inflammatory effects.[12] This action is also dependent on cAMP but results in the inhibition of the Extracellular signal-Regulated Kinase (ERK) pathway. Activation of the β2-AR and subsequent rise in cAMP can suppress the lipopolysaccharide (LPS)-induced phosphorylation and activation of ERK, leading to a decrease in the production of pro-inflammatory cytokines such as TNF-α and MCP-1.[12]

Figure 2: cAMP-dependent inhibition of the ERK pathway by Terbutaline in macrophages.

Immunomodulatory Effects on T-helper Cells

Recent studies have indicated that Terbutaline can augment the activity of T helper 17 (Th17) cells in human lymphocytes.[13][14] This effect is dependent on the canonical cAMP/PKA pathway. Terbutaline treatment was shown to increase the secretion of IL-17A and the expression of the master transcription factor RORC, effects that were abrogated by PKA inhibitors.[13][14] This suggests a potential pro-inflammatory role in certain contexts, which could be relevant in diseases where Th17 cells are implicated, such as asthma and autoimmune disorders.[14]

Non-Canonical α-Adrenolytic Activity

Interestingly, one study reported that Terbutaline can induce vasodilation in pulmonary arteries through a mechanism independent of β-ARs.[15] The effect was attributed to α-adrenolytic activity, as Terbutaline-induced relaxation occurred only after pre-constriction with α1-AR agonists and was shown to shift the phenylephrine dose-response curve.[15] This suggests a novel mechanism that could contribute to its effects on pulmonary arterial pressure.[15]

Detailed Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the activity of β2-AR agonists like this compound.

Protocol: Competitive Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of this compound for the β2-AR by measuring its ability to compete with a radiolabeled antagonist.

1. Materials:

-

Cell line expressing high levels of β2-AR (e.g., HEK293 or CHO cells).

-

Membrane Preparation Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.

-

Radioligand: [³H]-Dihydroalprenolol (DHA) or similar β-AR antagonist.

-

Unlabeled Ligand: this compound (test compound).

-

Non-specific Binding Control: Propranolol or Alprenolol (10 µM).

-

Glass fiber filters (e.g., Whatman GF/C).

-

Scintillation cocktail and liquid scintillation counter.

2. Methodology:

-

Membrane Preparation: Culture cells to confluency. Harvest cells, wash with PBS, and centrifuge. Resuspend the cell pellet in ice-cold Membrane Preparation Buffer and homogenize. Centrifuge the homogenate at 500 x g for 10 min at 4°C to remove nuclei. Collect the supernatant and centrifuge at 40,000 x g for 30 min at 4°C. Resuspend the resulting membrane pellet in Assay Buffer and determine protein concentration (e.g., via Bradford assay).

-

Assay Setup: In a 96-well plate, set up triplicate wells for:

-

Total Binding: Membranes + Radioligand + Assay Buffer.

-

Non-specific Binding: Membranes + Radioligand + 10 µM Propranolol.

-

Competitive Binding: Membranes + Radioligand + serial dilutions of this compound.

-

-

Incubation: Add 50-100 µg of membrane protein to each well. Add a fixed concentration of [³H]-DHA (typically at its Kd value). Add the competing ligands (this compound or Propranolol). Incubate at room temperature for 60-90 minutes to reach equilibrium.

-

Harvesting: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters 3-4 times with ice-cold Assay Buffer to remove unbound radioligand.

-

Quantification: Place filters in scintillation vials, add scintillation cocktail, and count the radioactivity (disintegrations per minute, DPM) using a liquid scintillation counter.

-

Data Analysis: Calculate Specific Binding = Total Binding - Non-specific Binding. Plot the percentage of specific binding against the log concentration of this compound. Fit the data to a one-site competition model using non-linear regression to determine the IC₅₀ value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol: cAMP Accumulation Functional Assay

This cell-based functional assay measures the ability of this compound to stimulate the production of cAMP, providing a measure of its potency (EC₅₀) and efficacy.

1. Materials:

-

Cell line expressing β2-AR (e.g., HEK293, CHO).

-

Cell Culture Medium (e.g., DMEM/F12 with 10% FBS).

-

Stimulation Buffer: Hanks' Balanced Salt Solution (HBSS) or serum-free media containing a phosphodiesterase (PDE) inhibitor like 0.5 mM IBMX or 100 µM Rolipram to prevent cAMP degradation.

-

Test Compound: this compound.

-

cAMP Detection Kit: e.g., HTRF, ELISA, or fluorescence polarization-based kits.

2. Methodology:

-

Cell Culture: Seed cells into a 96-well or 384-well plate and grow to 80-90% confluency.

-

Assay Preparation: On the day of the experiment, aspirate the culture medium and wash the cells once with PBS. Add Stimulation Buffer (containing the PDE inhibitor) and incubate for 30 minutes at 37°C.

-

Compound Stimulation: Add serial dilutions of this compound to the wells. Include a positive control (e.g., 10 µM Isoproterenol) and a vehicle control (buffer only). Incubate for 15-30 minutes at 37°C.

-

Cell Lysis and Detection: Lyse the cells according to the cAMP detection kit manufacturer's instructions. This step typically involves adding a lysis buffer that also contains the detection reagents.

-

Quantification: Incubate the plate for the recommended time (e.g., 60 minutes) at room temperature to allow the detection reaction to proceed. Read the plate on a suitable plate reader (e.g., HTRF-compatible reader).

-

Data Analysis: Convert the raw signal to cAMP concentration using a standard curve. Plot the cAMP concentration against the log concentration of this compound. Fit the data to a four-parameter logistic (sigmoidal) dose-response curve to determine the EC₅₀ (concentration that produces 50% of the maximal response) and the Emax (maximal efficacy).

Figure 3: Experimental workflow for a cell-based cAMP accumulation functional assay.

Conclusion

This compound, acting identically to its non-deuterated counterpart, is a selective β2-adrenergic receptor agonist whose mechanism of action is primarily driven by the Gs-adenylyl cyclase-cAMP-PKA pathway. This cascade culminates in smooth muscle relaxation, providing the basis for its therapeutic use in bronchospastic disorders. Quantitative pharmacological data confirm its high potency at the β2-AR. Furthermore, research has uncovered additional, context-dependent signaling roles, including cAMP-mediated anti-inflammatory effects in macrophages and immunomodulatory actions on Th17 cells. The detailed protocols provided herein serve as a guide for researchers to further investigate and characterize the complex and multifaceted pharmacology of this important therapeutic agent.

References

- 1. Terbutaline | C12H19NO3 | CID 5403 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Terbutaline - Wikipedia [en.wikipedia.org]

- 3. What is the mechanism of Terbutaline Sulfate? [synapse.patsnap.com]

- 4. droracle.ai [droracle.ai]

- 5. Beta2 Receptor Agonists and Antagonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. go.drugbank.com [go.drugbank.com]

- 7. Beta2-adrenergic agonist - Wikipedia [en.wikipedia.org]

- 8. fadavispt.mhmedical.com [fadavispt.mhmedical.com]

- 9. Beta-2 Adrenergic Agonists - Mechanism, Uses, and Side Effects [vhtc.org]

- 10. selleckchem.com [selleckchem.com]

- 11. researchgate.net [researchgate.net]

- 12. β2-receptor agonists salbutamol and terbutaline attenuated cytokine production by suppressing ERK pathway through cAMP in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. The β2-adrenergic receptor agonist terbutaline upregulates T helper-17 cells in a protein kinase A-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. The β2 agonist terbutaline specifically decreases pulmonary arterial pressure under normoxia and hypoxia via α adrenoceptor antagonism - PubMed [pubmed.ncbi.nlm.nih.gov]

Physical and chemical properties of Terbutaline-d9

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the physical and chemical properties of Terbutaline-d9, a deuterated analog of the well-known β2-adrenergic receptor agonist, Terbutaline. This document is intended to serve as a comprehensive resource, summarizing key data, outlining experimental methodologies, and illustrating relevant biological and analytical pathways.

Core Physical and Chemical Properties

This compound is a stable, isotopically labeled form of Terbutaline, primarily utilized as an internal standard in quantitative analytical methods, such as mass spectrometry, to ensure accuracy and precision in the determination of Terbutaline levels in biological matrices.[1] The incorporation of nine deuterium atoms enhances its mass, allowing for clear differentiation from the unlabeled parent compound without significantly altering its chemical behavior.

Quantitative Data Summary

The following table summarizes the key quantitative physical and chemical properties of this compound.

| Property | Value | Reference |

| Chemical Name | 5-(1-hydroxy-2-((2-(methyl-d3)propan-2-yl-1,1,1,3,3,3-d6)amino)ethyl)benzene-1,3-diol | [1] |

| Synonyms | 2-tert-Butylamino-d9-1-(3,5-dihydroxyphenyl)ethanol, Brethaire-d9, Brethine-d9 | [2] |

| CAS Number | 1189658-09-0 | [3] |

| Molecular Formula | C₁₂H₁₀D₉NO₃ | [3] |

| Molecular Weight | 234.34 g/mol | [3] |

| Melting Point | 99-102°C | [2] |

| Appearance | Tan Powder; Light Brown to Very Dark Brown Solid | [2] |

| Solubility | DMSO (Slightly), Ethanol (Slightly), Methanol (Slightly) | [2] |

| Purity | ≥98% | [3] |

| Storage Temperature | -20°C Freezer | [2] |

Experimental Protocols

Detailed experimental protocols for the characterization of a specific compound like this compound are often proprietary. However, standardized pharmacopeial methods are typically employed for determining the physical and chemical properties of pharmaceutical-grade substances.

Melting Point Determination (Capillary Method)

The melting point of a powdered substance like this compound is commonly determined using the capillary method as described in various pharmacopeias.[3][4][5]

-

Sample Preparation: A small amount of the dry, finely powdered this compound is packed into a capillary tube to a height of 2-3 mm.[5]

-

Apparatus Setup: The capillary tube is placed in a calibrated melting point apparatus.[5]

-

Heating: The temperature is raised at a controlled rate, typically 1-2°C per minute, to ensure accurate observation.[5]

-

Observation: The temperature at which the substance first begins to melt and the temperature at which it becomes completely liquid are recorded. This range is reported as the melting point.[3]

Solubility Determination (Shake-Flask Method)

The equilibrium solubility of an active pharmaceutical ingredient (API) is a critical parameter. The shake-flask method is a widely accepted protocol for this determination.[6][7]

-

Sample Preparation: An excess amount of this compound is added to a series of vials containing different solvents or buffered solutions of varying pH (e.g., pH 1.2, 4.5, and 6.8 to simulate physiological conditions).[7][8]

-

Equilibration: The vials are sealed and agitated in a constant temperature bath for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached between the solid and dissolved compound.[7]

-

Sample Processing: The resulting saturated solutions are filtered to remove any undissolved solid.[8]

-

Analysis: The concentration of this compound in the filtrate is quantified using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometry.[9]

Purity and Isotopic Enrichment Analysis (HPLC and NMR)

The purity and isotopic enrichment of deuterated compounds are crucial for their use as internal standards. High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful techniques for this purpose.[10][11]

-

HPLC: A validated HPLC method can be used to separate this compound from any impurities. The peak area of this compound relative to the total peak area of all components provides a measure of its chemical purity.[12][13]

-

NMR: ¹H and ¹³C NMR spectroscopy can confirm the chemical structure of the molecule. ²H NMR spectroscopy is a direct method to determine the degree and location of deuterium incorporation, thus verifying the isotopic purity.[14]

Signaling Pathway and Experimental Workflow

Terbutaline Signaling Pathway

Terbutaline, and by extension this compound, acts as a selective β2-adrenergic receptor agonist. Its mechanism of action involves the activation of a G-protein coupled receptor, leading to a cascade of intracellular events that result in smooth muscle relaxation.[6] This pathway is fundamental to its therapeutic effects as a bronchodilator.

Experimental Workflow for Quantification

The following diagram illustrates a typical experimental workflow for the quantification of Terbutaline in a biological sample using this compound as an internal standard via Liquid Chromatography-Mass Spectrometry (LC-MS).

Conclusion

This compound is an indispensable tool for the accurate and reliable quantification of Terbutaline in research and clinical settings. Its well-defined physical and chemical properties, coupled with its identical biological activity to the parent compound, make it an ideal internal standard. This guide provides a foundational understanding of this compound for professionals in the fields of pharmacology, analytical chemistry, and drug development.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Solubility Determination of Active Pharmaceutical Ingredients Which Have Been Recently Added to the List of Essential Medicines in the Context of the Biopharmaceutics Classification System-Biowaiver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Melting Point Test - CD Formulation [formulationbio.com]

- 4. thinksrs.com [thinksrs.com]

- 5. scribd.com [scribd.com]

- 6. WHO Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver - ECA Academy [gmp-compliance.org]

- 7. dissolutiontech.com [dissolutiontech.com]

- 8. who.int [who.int]

- 9. One moment, please... [dowdevelopmentlabs.com]

- 10. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 11. Review of analytical methods for estimating doxofylline and terbutaline. [wisdomlib.org]

- 12. Determination of terbutaline sulfate and its degradation products in pharmaceutical formulations using LC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. pubs.acs.org [pubs.acs.org]

Technical Guide: Terbutaline-d9 Certificate of Analysis and Purity Assessment

Audience: Researchers, Scientists, and Drug Development Professionals

Core Content: This document provides a detailed overview of the analytical data and methodologies associated with the quality control of Terbutaline-d9, a deuterated internal standard crucial for pharmacokinetic and metabolic studies. It includes a representative Certificate of Analysis, in-depth experimental protocols for purity and identity verification, and a visualization of its pharmacological mechanism.

Introduction

This compound is the deuterium-labeled version of Terbutaline, a selective β2-adrenergic receptor agonist used as a bronchodilator.[1][2] In analytical chemistry, particularly in quantitative mass spectrometry-based assays, this compound serves as an ideal internal standard for the determination of Terbutaline in biological matrices.[3] Its utility stems from its chemical and physical properties being nearly identical to the unlabeled analyte, while its increased mass allows for clear differentiation in a mass spectrometer. This guide outlines the critical quality attributes and analytical procedures for a typical batch of this compound reference material.

Certificate of Analysis (Representative)

The Certificate of Analysis (CoA) is a formal document that confirms a product meets its predetermined specifications. Below is a summary of typical data found on a CoA for this compound.

Table 1: General Properties of this compound

| Property | Specification |

| Chemical Name | 5-[2-(tert-butylamino-d9)-1-hydroxyethyl]benzene-1,3-diol |

| Alternate Names | 2-tert-Butylamino-d9-1-(3,5-dihydroxyphenyl)ethanol |

| CAS Number | 1189658-09-0 |

| Molecular Formula | C₁₂H₁₀D₉NO₃ |

| Molecular Weight | 234.34 g/mol |

| Appearance | White to Off-White Solid |

| Storage Temperature | -20°C |

Table 2: Analytical Data for this compound

| Analysis | Method | Specification | Result |

| Purity (Chromatographic) | HPLC-UV | ≥98.0% | 99.5% |

| Isotopic Purity (d9) | LC-MS/MS | ≥99 atom % D | 99.6 atom % D |

| Identity Confirmation | ¹H-NMR, Mass Spectrometry | Conforms to Structure | Conforms |

| Residual Solvents | GC-MS | Meets USP <467> limits | Conforms |

| Loss on Drying | TGA | ≤1.0% | 0.2% |

Experimental Protocols

Accurate determination of purity and identity is paramount for a reference standard. The following sections detail the methodologies used to generate the data presented in the CoA.

Chromatographic Purity by High-Performance Liquid Chromatography (HPLC)

This method is designed to separate this compound from its non-deuterated counterpart, synthetic precursors, and potential degradation products.

-

Instrumentation: HPLC system with a UV detector.

-

Column: C18 reversed-phase column (e.g., Hypersil 100 C18, 150 x 4.6 mm, 5 µm).[4]

-

Mobile Phase: A gradient elution using a buffer and an organic modifier.

-

Gradient Program:

-

0-5 min: 2% B

-

5-25 min: Ramp to 80% B

-

25-30 min: Hold at 80% B

-

30-31 min: Ramp to 2% B

-

31-40 min: Hold at 2% B (re-equilibration)

-

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Quantification: Purity is calculated based on the area percent of the main peak relative to the total area of all observed peaks.

Isotopic Purity and Identity by Mass Spectrometry (LC-MS/MS)

This technique confirms the molecular weight of the deuterated compound and determines the extent of deuterium incorporation.

-

Instrumentation: Liquid chromatography system coupled to a tandem mass spectrometer (e.g., LC-ESI-QTOF).[1]

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Scan Mode: Full scan to confirm the parent ion mass and product ion scan to confirm fragmentation patterns.

-

Parent Ion (m/z): [M+H]⁺ = 235.2

-

Key Fragment Ions (m/z): Analysis of the fragmentation pattern helps confirm the structure and location of the deuterium labels.

-

Isotopic Purity Calculation: The isotopic distribution is analyzed to determine the percentage of the d9 isotopologue relative to other isotopologues (d0 to d8).

Visualization of Workflows and Pathways

Experimental Workflow for Purity Analysis

The following diagram illustrates the logical flow of experiments performed to certify a batch of this compound.

Signaling Pathway of Terbutaline

Terbutaline exerts its therapeutic effect by acting as a selective agonist for β2-adrenergic receptors. The diagram below outlines the intracellular signaling cascade initiated upon receptor binding.[6][7]

Conclusion

The quality and purity of this compound are critical for its function as an internal standard in regulated bioanalysis. A comprehensive Certificate of Analysis, supported by robust and validated analytical methods such as HPLC and LC-MS/MS, ensures the material's identity, strength, and purity. The methodologies and data presented in this guide serve as a foundational reference for researchers and drug development professionals, enabling accurate and reproducible quantification in their studies.

References

- 1. Terbutaline | C12H19NO3 | CID 5403 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Determination of terbutaline sulfate and its degradation products in pharmaceutical formulations using LC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. CN110057932B - Method for analyzing terbutaline sulfate related substances by high performance liquid chromatography - Google Patents [patents.google.com]

- 6. What is the mechanism of Terbutaline Sulfate? [synapse.patsnap.com]

- 7. droracle.ai [droracle.ai]

An In-depth Technical Guide to the Isotopic Labeling and Stability of Terbutaline-d9

Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Terbutaline-d9, a deuterated isotopologue of the bronchodilator Terbutaline. It is designed to serve as a critical resource for professionals in drug metabolism, pharmacokinetics (DMPK), and clinical chemistry who utilize stable isotope-labeled internal standards for quantitative bioanalysis. This document details the principles of its isotopic labeling, presents available stability data, and outlines key experimental protocols for its application.

Introduction to this compound

Terbutaline is a selective beta-2 adrenergic receptor agonist used clinically as a bronchodilator for the treatment of asthma and as a tocolytic agent to delay preterm labor.[1] In quantitative bioanalysis, particularly in methods involving liquid chromatography-tandem mass spectrometry (LC-MS/MS), the use of a stable isotope-labeled internal standard (SIL-IS) is paramount for achieving accuracy and precision.

This compound is the deuterium-labeled analogue of Terbutaline, where nine hydrogen atoms in the tert-butyl group have been replaced with deuterium.[2] This substitution results in a mass shift of +9 Daltons, allowing it to be distinguished from the unlabeled analyte by a mass spectrometer, while retaining nearly identical physicochemical properties. This makes this compound an ideal internal standard, as it co-elutes chromatographically with Terbutaline and experiences similar ionization effects, effectively correcting for variations in sample preparation and instrument response.[3][4]

Isotopic Labeling and Purity

The synthesis of this compound involves the incorporation of deuterium atoms into the tert-butyl moiety of the molecule. While specific, proprietary synthesis routes are not typically disclosed by manufacturers, the process generally involves using a deuterated starting material, such as d9-tert-butylamine, in a condensation reaction. The final product's quality is defined by its chemical and isotopic purity, which are critical for its function as an internal standard.

Key Quality Attributes:

-

Isotopic Purity: Refers to the percentage of the labeled compound that contains the desired number of deuterium atoms. High isotopic purity (typically >98%) is necessary to prevent signal overlap with the unlabeled analyte.

-

Chemical Purity: The percentage of the material that is the desired compound, free from other chemical impurities.

-

Isotopic Distribution: The pattern of isotopic incorporation, ensuring the label is in a stable position that does not undergo back-exchange.

Quantitative data regarding the purity of commercially available this compound is summarized below.

| Parameter | Specification | Method of Analysis | Reference |

| Chemical Purity | ≥98% | HPLC, LC-MS/MS | [2] |

| Isotopic Purity (Enrichment) | ≥98% (Typically >99 Atom % D) | Mass Spectrometry, NMR | [5][6] |

| Molecular Formula | C₁₂H₁₀D₉NO₃ | - | [2] |

| Molecular Weight | 234.34 g/mol | - | [2] |

Table 1: Summary of typical quality specifications for this compound. Data is aggregated from commercial suppliers and literature on analogous deuterated compounds.

Stability of this compound

The stability of a SIL-IS is a critical factor that ensures the reliability of quantitative data throughout the duration of a study, from sample collection to final analysis. While specific stability studies for this compound are not extensively published, the stability profile can be inferred from studies conducted on the parent compound, Terbutaline sulfate. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, suggesting that this compound is at least as stable as, if not more stable than, unlabeled Terbutaline.

Studies on Terbutaline sulfate have evaluated its stability in various solutions and storage conditions.

| Condition | Matrix/Solvent | Duration | Temperature | Result | Reference |

| Solution Storage | 0.9% Sodium Chloride Injection (in PVC bags) | 23 days | 25°C | No loss of potency; pH and appearance unchanged. | [7] |

| Repackaged Syringes (Dark) | Polypropylene Syringes | 60 days | 4°C (Refrigerated) | Stable (Concentration 89.2% to 98.5% of initial). | [8] |

| Repackaged Syringes (Dark) | Polypropylene Syringes | 60 days | 25°C (Room Temp) | Stable (Concentration 89.2% to 98.5% of initial). | [8] |

| Repackaged Syringes (Light) | Polypropylene Syringes | 60 days | 25°C (Room Temp) | Substantial degradation and yellowing observed. | [8] |

Table 2: Summary of stability data for unlabeled Terbutaline Sulfate. These findings suggest that this compound should be protected from light and is stable for extended periods at both room and refrigerated temperatures.

Experimental Protocols

This protocol provides a general methodology for the determination of Terbutaline in human plasma, employing this compound as an internal standard. It is based on methods described in the scientific literature.[9][10]

1. Sample Preparation (Solid-Phase Extraction - SPE):

- Pipette 500 µL of human plasma into a clean polypropylene tube.

- Add 50 µL of this compound internal standard working solution (e.g., 100 ng/mL in methanol) and vortex.

- Add 500 µL of a suitable buffer (e.g., phosphate buffer, pH 7.0) and vortex.

- Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.

- Load the plasma sample onto the SPE cartridge.

- Wash the cartridge with 1 mL of water, followed by 1 mL of 20% methanol in water.

- Elute the analyte and internal standard with 1 mL of methanol.

- Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

- Reconstitute the residue in 100 µL of the mobile phase.

2. LC-MS/MS Conditions:

- LC Column: C18 column (e.g., 150 mm x 4.6 mm, 5 µm).[11]

- Mobile Phase: Acetonitrile:Water:Formic Acid (20:80:1, v/v/v).[9]

- Flow Rate: 0.4 mL/min.[9]

- Injection Volume: 10 µL.

- Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.

- Detection: Selected Reaction Monitoring (SRM).

- Terbutaline: m/z 226 → 151.[9]

- This compound: m/z 235 → 160 (Predicted based on fragmentation of the deuterated tert-butyl group).

3. Quantification:

- Construct a calibration curve by plotting the peak area ratio of Terbutaline to this compound against the concentration of the calibration standards.

- Determine the concentration of Terbutaline in unknown samples by interpolation from the calibration curve.

Visualizations

Terbutaline exerts its therapeutic effect by activating the beta-2 adrenergic receptor, a G-protein coupled receptor. This initiates a signaling cascade that leads to smooth muscle relaxation.

Caption: Signaling cascade initiated by Terbutaline binding to the β2-adrenergic receptor.

The following diagram illustrates the typical workflow for quantifying Terbutaline in a biological sample using this compound as an internal standard.

Caption: Workflow for quantitative analysis of Terbutaline using a deuterated internal standard.

This diagram illustrates the logical relationship and corrective function of an ideal stable isotope-labeled internal standard like this compound in quantitative mass spectrometry.

Caption: The corrective principle of using this compound as an internal standard.

References

- 1. Terbutaline | C12H19NO3 | CID 5403 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of stable isotope labeled D9 -Mabuterol, D9 -Bambuterol, and D9 -Cimbuterol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis of stable isotope labeled D9 -Mabuterol, D9 -Bambuterol, and D9 -Cimbuterol. | Semantic Scholar [semanticscholar.org]

- 7. Chemical stability of terbutaline sulfate injection after diluting with 0.9% sodium chloride injection when stored at room temperature in polyvinylchloride bags - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Stability of terbutaline sulfate repackaged in disposable plastic syringes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. [Rapid analysis of terbutaline by combined solid phase extraction/liquid chromatography tandem mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

A Technical Guide to Terbutaline-d9: Commercial Availability, Purchasing, and Application Protocols

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Terbutaline-d9, a deuterated analog of the β2-adrenergic receptor agonist, Terbutaline. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development, detailing its commercial suppliers, purchasing options, and relevant experimental protocols.

Commercial Suppliers and Purchasing Options

This compound is available from a range of specialized chemical suppliers. The following table summarizes the key quantitative data and purchasing options from prominent vendors. Researchers are advised to contact the suppliers directly for the most current pricing and availability.

| Supplier | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity | Available Quantities |

| Santa Cruz Biotechnology [1] | 1189658-09-0 | C₁₂H₁₀D₉NO₃ | 234.34 | ≥98% | Inquire |

| Mithridion [2][3] | 1189658-09-0 | Not Specified | Not Specified | Not Specified | 1mg, 100mg (as Acetate) |

| Simson Pharma Limited [4] | 1189658-09-0 | C₁₂H₁₀D₉NO₃ | 234.30 | Not Specified | Custom Synthesis |

| WITEGA Laboratorien | Not Available | C₁₂H₁₀D₉NO₃ x C₂H₄O₂ | 294.39 | >99.0% (HPLC) | 5mg, 10mg, 25mg |

| MedchemExpress | 1189658-09-0 | Not Specified | Not Specified | Not Specified | Inquire |

Experimental Protocols

This compound is primarily utilized as an internal standard in analytical chemistry, particularly in pharmacokinetic studies of Terbutaline. Its deuteration provides a distinct mass signature for mass spectrometry-based detection, allowing for accurate quantification of the non-deuterated drug in biological matrices.

Protocol: Quantification of Terbutaline in Human Plasma using LC-MS/MS

This protocol provides a general framework for the use of this compound as an internal standard for the quantification of Terbutaline in human plasma by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

1. Materials and Reagents:

-

Terbutaline (analyte)

-

This compound (internal standard)

-

Human plasma (blank)

-

Acetonitrile (ACN), HPLC grade

-

Formic acid, LC-MS grade

-

Water, LC-MS grade

-

Solid Phase Extraction (SPE) cartridges

2. Standard Solution Preparation:

-

Prepare stock solutions of Terbutaline and this compound in methanol at a concentration of 1 mg/mL.

-

Prepare working standard solutions of Terbutaline by serial dilution of the stock solution with 50% methanol in water to achieve a concentration range for the calibration curve (e.g., 1-1000 ng/mL).

-

Prepare a working internal standard solution of this compound at a fixed concentration (e.g., 100 ng/mL) in 50% methanol in water.

3. Sample Preparation (Solid Phase Extraction):

-

To 100 µL of human plasma, add 10 µL of the internal standard working solution (this compound).

-

Vortex mix for 10 seconds.

-

Add 200 µL of 0.1% formic acid in water and vortex.

-

Condition an SPE cartridge with 1 mL of methanol followed by 1 mL of water.

-

Load the plasma sample onto the SPE cartridge.

-

Wash the cartridge with 1 mL of water.

-

Elute the analyte and internal standard with 1 mL of methanol.

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

4. LC-MS/MS Conditions:

-

Liquid Chromatography (LC):

-

Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm)

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Gradient: Start with 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, then return to initial conditions.

-

Flow Rate: 0.4 mL/min

-

Injection Volume: 10 µL

-

-

Mass Spectrometry (MS/MS):

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Multiple Reaction Monitoring (MRM) transitions:

-

Terbutaline: Precursor ion (m/z) -> Product ion (m/z) (specific values to be determined based on instrumentation)

-

This compound: Precursor ion (m/z) -> Product ion (m/z) (specific values to be determined based on instrumentation)

-

-

Optimize collision energy and other MS parameters for maximum signal intensity.

-

5. Data Analysis:

-

Construct a calibration curve by plotting the peak area ratio of Terbutaline to this compound against the concentration of the Terbutaline standards.

-

Determine the concentration of Terbutaline in the plasma samples by interpolating their peak area ratios from the calibration curve.

Visualizations

Signaling Pathway of Terbutaline

Terbutaline, as a β2-adrenergic receptor agonist, exerts its effects through a well-defined signaling cascade. The following diagram illustrates this pathway.

Caption: Terbutaline signaling pathway.

Experimental Workflow for Pharmacokinetic Analysis

The following diagram outlines the general workflow for a pharmacokinetic study of Terbutaline utilizing this compound as an internal standard.

Caption: Pharmacokinetic analysis workflow.

References

An In-depth Technical Guide to the Structural and Functional Distinctions Between Terbutaline and Terbutaline-d9

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a detailed examination of the structural differences between Terbutaline, a selective β2-adrenergic receptor agonist, and its deuterated isotopologue, Terbutaline-d9. It outlines the core structural modification, compares physicochemical properties, and discusses the potential impact of deuteration on pharmacokinetics via the Kinetic Isotope Effect (KIE). Furthermore, this document presents representative experimental protocols for synthesis and analysis, and visualizes the compound structures, an analytical workflow, and the relevant biological signaling pathway to offer a comprehensive resource for researchers in pharmacology and drug development.

Core Structural Difference: Isotopic Substitution

The fundamental structural difference between Terbutaline and this compound lies in the isotopic substitution of hydrogen with deuterium. In this compound, all nine hydrogen atoms on the tert-butyl group are replaced with deuterium atoms.[1] Deuterium (²H or D) is a stable, non-radioactive isotope of hydrogen containing one proton and one neutron, giving it approximately twice the mass of protium (¹H).[2] This substitution does not alter the chemical reactivity or the pharmacodynamic properties of the molecule at its target receptor but can influence its metabolic profile.[2][3]

The diagram below illustrates the specific locations of the deuterium atoms on the this compound structure compared to the parent Terbutaline molecule.

Physicochemical Properties

The primary quantitative difference resulting from deuteration is an increase in molecular weight. This change is significant and forms the basis for distinguishing the two compounds using mass spectrometry. Other physicochemical properties like pKa, logP, and polar surface area remain effectively unchanged.

| Property | Terbutaline | This compound | Data Source |

| Molecular Formula | C₁₂H₁₉NO₃ | C₁₂H₁₀D₉NO₃ | [1][4] |

| Average Molecular Weight | 225.28 g/mol | 234.34 g/mol | [1][4] |

| Monoisotopic Mass | 225.136 u | 234.192 u | [4] (calculated for D9) |

| Isotopic Label | None | Deuterium (⁹D) | [1] |

The Kinetic Isotope Effect (KIE) and Its Implications

The substitution of hydrogen with deuterium can slow down chemical reactions in which the cleavage of a carbon-hydrogen bond is the rate-determining step.[2][5] This phenomenon is known as the Kinetic Isotope Effect (KIE). The C-D bond has a lower zero-point vibrational energy than a C-H bond, making it stronger and requiring more energy to break.[2][6]

In drug metabolism, many Phase I reactions, particularly those mediated by cytochrome P450 (CYP) enzymes, involve the oxidation of C-H bonds.[5] If a C-H bond on the tert-butyl group of Terbutaline is a site of metabolism, its replacement with deuterium in this compound could potentially slow down this metabolic pathway. This may lead to:

-

Increased half-life: A slower rate of metabolism can extend the drug's circulation time.

-

Increased drug exposure (AUC): The overall concentration of the drug in the plasma over time may be higher.

-

Altered metabolite profile: A reduction in metabolites formed through C-H bond cleavage at the deuterated site.

The study of deuterated isotopologues is therefore a valuable strategy in drug development to potentially improve a drug's pharmacokinetic profile.[7]

Experimental Protocols

The synthesis of this compound would parallel established routes for Terbutaline, with the key modification being the use of a deuterated starting material.[8][9] A common route involves the condensation of a protected brominated acetophenone with tert-butylamine, followed by reduction and deprotection.

Objective: To synthesize this compound by incorporating Deuterated (d9) tert-butylamine.

Key Reagents:

-

3,5-Dibenzyloxy-α-bromoacetophenone

-

Tert-butylamine-d9

-

Sodium borohydride (NaBH₄)

-

Palladium on carbon (Pd/C) for hydrogenation

-

Appropriate solvents (e.g., Methanol, Ethyl Acetate)

Methodology:

-

Condensation: 3,5-Dibenzyloxy-α-bromoacetophenone is reacted with tert-butylamine-d9 in a suitable solvent. The deuterated amine displaces the bromine atom to form the corresponding amino-ketone intermediate.

-

Reduction: The ketone group of the intermediate is reduced to a hydroxyl group using a reducing agent like sodium borohydride (NaBH₄) in methanol.

-

Deprotection: The benzyl protecting groups on the phenol moieties are removed via catalytic hydrogenation using H₂ gas and a Palladium on carbon (Pd/C) catalyst.

-

Purification: The final product, this compound, is purified using standard techniques such as recrystallization or column chromatography to yield a product of high purity (e.g., ≥98%).[1]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the standard method for distinguishing and quantifying Terbutaline and this compound, which serves as an ideal internal standard for bioanalytical assays.[10]

Objective: To develop a method for the simultaneous quantification of Terbutaline and this compound in a biological matrix (e.g., plasma).

Methodology:

-

Sample Preparation:

-

Spike plasma samples with a known concentration of this compound (internal standard).

-

Perform a protein precipitation step by adding a solvent like acetonitrile.

-

Centrifuge the samples to pellet the precipitated proteins.

-

Evaporate the supernatant and reconstitute in the mobile phase for injection.

-

-

Liquid Chromatography (LC):

-

Tandem Mass Spectrometry (MS/MS):

-

Ionization Mode: Electrospray Ionization, Positive (ESI+).

-

Analysis Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

Terbutaline: Monitor the transition from the precursor ion (m/z 226.1) to a specific product ion.

-

This compound: Monitor the transition from the deuterated precursor ion (m/z 235.2) to its corresponding product ion.

-

-

-

Quantification: The concentration of Terbutaline in the original sample is determined by calculating the ratio of the peak area of the analyte (Terbutaline) to the peak area of the internal standard (this compound).

Mechanism of Action: β2-Adrenergic Signaling Pathway

Terbutaline exerts its therapeutic effect as a bronchodilator by acting as a selective agonist for the β2-adrenergic receptor, a G-protein coupled receptor (GPCR).[4][12][13] The binding of Terbutaline initiates a signaling cascade that leads to smooth muscle relaxation.

-

Receptor Binding: Terbutaline binds to the β2-adrenergic receptor on the surface of bronchial smooth muscle cells.

-

G-Protein Activation: This binding event causes a conformational change in the receptor, activating the associated stimulatory G-protein (Gs).

-

Adenylyl Cyclase Stimulation: The activated Gs-alpha subunit stimulates the enzyme adenylyl cyclase.[12]

-

cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP).[4][12]

-

PKA Activation: The resulting increase in intracellular cAMP levels activates Protein Kinase A (PKA).[12]

-

Smooth Muscle Relaxation: PKA phosphorylates several downstream targets, leading to a decrease in intracellular calcium levels and the inactivation of myosin light-chain kinase, ultimately causing relaxation of the airway smooth muscle and bronchodilation.[4]

References

- 1. scbt.com [scbt.com]

- 2. Portico [access.portico.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. go.drugbank.com [go.drugbank.com]

- 5. taylorandfrancis.com [taylorandfrancis.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Kinetic isotope effect - Wikipedia [en.wikipedia.org]

- 8. CN110698335A - Synthesis method of terbutaline intermediate - Google Patents [patents.google.com]

- 9. CN105254512A - Preparation method of terbutaline sulphate - Google Patents [patents.google.com]

- 10. jmchemsci.com [jmchemsci.com]

- 11. japsonline.com [japsonline.com]

- 12. droracle.ai [droracle.ai]

- 13. selleckchem.com [selleckchem.com]

Methodological & Application

Application Notes: High-Throughput Analysis of Terbutaline in Human Plasma using LC-MS/MS with Terbutaline-d9 as an Internal Standard

Abstract

This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Terbutaline in human plasma. The use of a stable isotope-labeled internal standard, Terbutaline-d9, ensures high accuracy and precision, making this method suitable for pharmacokinetic studies, therapeutic drug monitoring, and other clinical research applications. The protocol outlines a straightforward solid-phase extraction (SPE) procedure for sample preparation and provides optimized LC-MS/MS parameters for high-throughput analysis.

Introduction

Terbutaline is a selective beta-2 adrenergic receptor agonist widely used as a bronchodilator for the treatment of asthma and other respiratory conditions. Accurate and reliable quantification of Terbutaline in biological matrices is crucial for pharmacokinetic and pharmacodynamic assessments. LC-MS/MS has become the preferred analytical technique for this purpose due to its high sensitivity, specificity, and speed. The incorporation of a stable isotope-labeled internal standard, such as this compound, is critical to compensate for variations in sample preparation and instrument response, thereby ensuring the integrity of the quantitative data. This document provides a detailed protocol for the determination of Terbutaline in human plasma using this compound as the internal standard.

Experimental

Materials and Reagents

-

Terbutaline and this compound standards

-

HPLC-grade methanol, acetonitrile, and water

-

Formic acid

-

Human plasma (blank)

-

Solid-phase extraction (SPE) cartridges (e.g., C18)

Instrumentation

-

Liquid chromatograph (LC) system

-

Tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source

Sample Preparation: Solid-Phase Extraction (SPE)